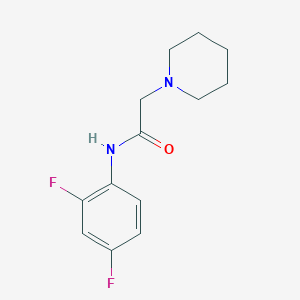

N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide

Description

N-(2,4-Difluorophenyl)-2-(piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-difluorophenyl group and a piperidine moiety. The compound’s molecular formula is C₁₃H₁₅F₂N₂O, with an average molecular weight of 265.27 g/mol. Its structure combines a lipophilic fluorinated aromatic ring with a piperidine group, which may enhance bioavailability and target binding in neurological or antimicrobial applications.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O/c14-10-4-5-12(11(15)8-10)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHILBOUXYWRSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 2,4-difluoroaniline with piperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 2,4-difluoroaniline, piperidine, acetic anhydride.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-50°C.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

1.1 Tankyrase Inhibition in Cancer Therapy

One of the most significant applications of N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide is its role as a tankyrase inhibitor . Tankyrases are enzymes involved in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Inhibition of tankyrases can lead to decreased levels of β-catenin, a protein that plays a pivotal role in tumor growth. Studies indicate that this compound may effectively reduce tumor growth in various cancer models, making it a candidate for further development in cancer therapy .

1.2 Anti-inflammatory and Analgesic Properties

In addition to its anticancer potential, this compound exhibits anti-inflammatory and analgesic properties . This suggests its potential use in treating conditions characterized by inflammation and pain. The compound's ability to modulate inflammatory pathways could provide new avenues for pain management therapies .

Pharmacological Studies and Case Examples

2.1 Synthesis and Evaluation

The synthesis of this compound typically involves multi-step chemical reactions that ensure high yields and purity. The compound's structure allows for interactions with specific biological targets, influencing various signaling pathways .

2.2 Comparative Studies

A comparative analysis with structurally similar compounds reveals that this compound possesses unique features due to its fluorine substitutions. These modifications enhance its biological activity compared to other piperidine derivatives:

| Compound Name | Unique Features |

|---|---|

| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | Selective butyrylcholinesterase inhibition |

| N-(4-fluorophenyl)-2-(piperidin-1-yl)acetamide | Lacks the difluoro substitution but shares piperidine structure |

| N-[4-(trifluoromethyl)phenyl]-2-(piperidin-1-yl)acetamide | Alters electronic properties due to trifluoromethyl group |

This table highlights how the specific fluorine substitutions in this compound contribute to its enhanced selectivity and efficacy .

Future Research Directions

Research is ongoing to fully elucidate the pharmacological profile of this compound. Future studies may focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its anticancer and anti-inflammatory effects.

- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings for cancer treatment and pain management.

- Analog Development : Synthesizing analogs with modified structures to enhance therapeutic profiles or reduce side effects.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,4-Difluorophenyl)-2-[4-(3-Chlorophenyl)-1-Piperazinyl]Acetamide

- Molecular Formula : C₁₈H₁₈ClF₂N₃O

- Molecular Weight : 365.81 g/mol

- Key Differences :

- Replaces piperidine with piperazine , introducing an additional nitrogen atom.

- Substitutes a 3-chlorophenyl group on the piperazine ring.

- The 3-chlorophenyl group enhances steric bulk and lipophilicity, which may influence receptor binding specificity .

2-(4-((3-(Piperidin-1-yl)Propylamino)Methyl)Phenyl)-N-(3-(Piperidin-1-yl)Propyl)Acetamide

- Molecular Formula : C₂₅H₄₁N₅O

- Molecular Weight : 443.63 g/mol

- Key Differences: Contains dual piperidinylpropylamino chains attached to a phenyl ring. Features a longer alkyl chain spacer between the acetamide and aromatic core.

- Demonstrated antiviral activity in HIV-1 studies, suggesting structural optimization for viral entry inhibition .

N-(2-Fluorophenyl)-2-[4-(4-Methylbenzoyl)Piperidin-1-yl]Acetamide

- Molecular Formula : C₂₁H₂₃FN₂O₂

- Molecular Weight : 352.43 g/mol

- Key Differences :

- Substitutes 2-fluorophenyl (vs. 2,4-difluorophenyl) and adds a 4-methylbenzoyl group on the piperidine ring.

- Reduced fluorine substitution may lower metabolic stability compared to the 2,4-difluoro analog .

N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)SulfonylPiperazin-1-yl]Acetamide

- Molecular Formula : C₁₉H₂₁FN₂O₃S

- Molecular Weight : 376.45 g/mol

- Key Differences :

- Incorporates a sulfonyl group on the piperazine ring and a 4-methylphenyl substituent .

- Implications: The sulfonyl group enhances hydrogen-bonding capacity and may improve selectivity for sulfhydryl-containing enzymes.

N-(2,4-Difluorophenyl)-2-[[3-(4-Methylphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide

- Molecular Formula : C₂₅H₁₈F₂N₄O₂S

- Molecular Weight : 500.50 g/mol

- Key Differences :

- Attaches a pyrimidoindole-sulfanyl group to the acetamide core.

- Implications :

Structural and Functional Analysis

Molecular Weight and Polarity

| Compound | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|

| Target Compound | 265.27 | Piperidine, 2,4-difluorophenyl |

| Piperazine-Chlorophenyl Analog | 365.81 | Piperazine, 3-chlorophenyl |

| Dual Piperidinylpropylamino Analog | 443.63 | Alkyl chains, piperidine |

| Benzoyl-Piperidine Analog | 352.43 | Benzoyl, 2-fluorophenyl |

| Sulfonyl-Piperazine Analog | 376.45 | Sulfonyl, 4-methylphenyl |

- Trends : Higher molecular weights correlate with increased structural complexity (e.g., fused rings or alkyl chains). Piperidine analogs generally exhibit lower polarity than piperazine derivatives.

Biological Activity

N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula and structural characteristics. The presence of the difluorophenyl and piperidine moieties suggests a potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 239.27 g/mol |

| LogP (octanol-water partition coefficient) | 3.18 |

The compound's mechanism of action is primarily linked to its interaction with various biological targets. Preliminary studies indicate that it may function as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

Key Targets

- Insulin-like Growth Factor 1 Receptor (IGF1R) : Inhibitory activity observed at concentrations leading to significant reductions in cell proliferation in hepatocellular carcinoma (HCC) models.

- Epidermal Growth Factor Receptor (EGFR) : Moderate inhibitory effects noted, suggesting potential applications in therapies targeting EGFR-related pathways.

Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, in HepG2 cells (a model for liver cancer), the compound showed an IC value of approximately 0.62 μM, indicating potent antiproliferative properties compared to standard treatments like Sorafenib (IC = 1.62 μM) .

Apoptosis Induction

Flow cytometry analyses revealed that treatment with this compound significantly increased the percentage of early apoptotic cells in HepG2 cultures. At a concentration of 10 μM, the apoptotic rate reached approximately 49.77%, compared to just 5.26% in untreated controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the compound's structure can enhance its biological activity. For example:

- Fluorination : The introduction of fluorine atoms at specific positions on the phenyl ring has been correlated with increased potency against target kinases.

- Piperidine Modifications : Alterations in the piperidine ring structure have shown varying effects on binding affinity and selectivity toward IGF1R and other kinases .

Case Studies

Several case studies illustrate the compound's therapeutic potential:

- Hepatocellular Carcinoma : In vitro studies demonstrated that this compound not only inhibited cell growth but also induced cell cycle arrest at the G2/M phase, highlighting its dual role as an antiproliferative agent and an apoptosis inducer .

- Antimicrobial Activity : While primarily studied for its anticancer properties, preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activities, although further research is needed to elucidate these effects fully .

Q & A

Q. Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70-85% (post-purification) | Estimated from analogous syntheses |

| Purity | ≥95% (HPLC) |

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Confirm aromatic protons (δ 6.8–7.5 ppm for difluorophenyl), piperidine methylene (δ 2.5–3.5 ppm), and acetamide NH (δ 8.0–8.5 ppm).

- ¹³C NMR : Identify carbonyl (C=O, δ 165–170 ppm) and piperidine carbons (δ 40–60 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ (calculated m/z: 295.3 for C₁₃H₁₄F₂N₂O) .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm stereochemistry .

Basic: What are the hypothesized pharmacological targets of this compound?

Methodological Answer:

Based on structural analogs (e.g., piperidine-containing acetamides), potential targets include:

- HDAC Inhibition : Thiazolidinedione-acetamide hybrids show HDAC8 inhibitory activity (IC₅₀: 0.5–2.0 µM) .

- Neuromodulation : Piperidine moieties often target σ-receptors or monoamine transporters (e.g., SERT, DAT) .

- Antimicrobial Activity : Fluorinated acetamides disrupt bacterial membrane proteins (MIC: 8–32 µg/mL against S. aureus) .

Q. Experimental Validation :

- In Silico Docking : Use AutoDock Vina to assess binding affinity to HDAC8 (PDB: 1T69).

- In Vitro Assays : Test enzyme inhibition (HDAC fluorometric kit) and receptor binding (radioligand displacement) .

Advanced: How to design experiments to resolve contradictions in spectroscopic data?

Methodological Answer:

Contradictions (e.g., variable NH proton shifts in NMR) may arise from tautomerism or solvent effects. Mitigation strategies:

Solvent Standardization : Use DMSO-d₆ for consistent hydrogen bonding .

Variable Temperature (VT) NMR : Monitor peak splitting at 25°C vs. 60°C to identify dynamic processes .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .

Case Study :

In N-substituted thiazolidinedione-acetamides, VT-NMR confirmed keto-enol tautomerism as the source of δNH variability .

Advanced: How to optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

Address poor solubility or metabolic instability:

Solubility Enhancement :

- Salt Formation : Use hydrochloride salts (increase aqueous solubility by 5–10×).

- Co-solvent Systems : Employ PEG-400/water (80:20) for IP/IV administration .

Metabolic Stability :

- Liver Microsome Assays : Identify major metabolites (e.g., piperidine N-oxidation).

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to block oxidation .

Q. Data-Driven Optimization :

| Parameter | Baseline | Optimized |

|---|---|---|

| Solubility (mg/mL) | 0.1 (water) | 1.2 (PEG-400/water) |

| t₁/₂ (human microsomes) | 12 min | 45 min (CF₃-modified analog) |

Advanced: How to analyze conflicting bioactivity data across cell lines?

Methodological Answer:

Discrepancies (e.g., IC₅₀ varying 10× between HeLa and MCF-7 cells) may stem from:

Cellular Context : Differences in target expression (e.g., HDAC8 levels measured via qPCR).

Off-Target Effects : Use CRISPR knockouts (e.g., HDAC8-KO cells) to isolate mechanism .

Assay Conditions : Standardize ATP levels (CellTiter-Glo) and serum concentration (10% FBS vs. serum-free) .

Q. Resolution Workflow :

- Dose-Response Curves : Test 0.1–100 µM range in triplicate.

- Pathway Analysis : RNA-seq to identify differentially expressed genes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.